molecular formula C10H7BrF4O2 B12089111 Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B12089111
M. Wt: 315.06 g/mol
InChI Key: MMEUPBVTEGSCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is a versatile chemical building block designed for pharmaceutical research and development. As a trifluoromethylated aryl compound, it is of significant interest in modern drug discovery. The incorporation of a trifluoromethyl (-CF3) group is a established strategy in medicinal chemistry, as this functional group can profoundly influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . The presence of both a bromo and a fluoro substituent on the aromatic ring provides distinct reactive sites for further functionalization via cross-coupling reactions and other synthetic transformations, making this ester a valuable intermediate for constructing more complex target molecules. Research into similar trifluoromethyl-containing compounds highlights their importance in the synthesis of new chemical entities for various therapeutic applications . Furthermore, the -CF3 group is known to participate in halogen bonding interactions, which can be a critical factor in optimizing ligand-receptor binding affinity . This product is intended for use in laboratory research as a key intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to the relevant Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

MMEUPBVTEGSCPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Pre-Functionalized Benzene Derivatives

A common starting material for this compound is 2-fluoro-4-(trifluoromethyl)benzoic acid. Bromination at the 5-position is achieved using brominating agents such as PBr₃ or N-bromosuccinimide (NBS). In a representative procedure, 2-fluoro-4-(trifluoromethyl)benzoic acid (20 mmol) is dissolved in dry dichloromethane (DCM) under argon. PBr₃ (24 mmol) is added dropwise at 0°C, followed by warming to room temperature. The reaction progresses until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). Subsequent quenching with ice-cold water and extraction yields the brominated acid, which is directly esterified.

Esterification with Ethanol

The brominated acid is esterified using ethanol and a catalytic acid. Thionyl chloride (SOCl₂) is a preferred reagent due to its dual role as a solvent and catalyst. For instance, the acid (10 mmol) is refluxed with ethanol (50 mL) and SOCl₂ (15 mmol) at 80°C for 12 hours. Rotary evaporation removes excess solvent, and the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) to afford the ethyl ester. This two-step approach achieves an overall yield of 68–72%, with purity >95% by HPLC.

Trifluoromethylation of Halogenated Intermediates

Copper-Mediated Trifluoromethylation

An alternative route begins with ethyl 5-bromo-2-fluorobenzoate. Trifluoromethylation at the 4-position is performed using methyl fluorosulfonyldifluoroacetate (CF₃SO₂F) under copper(I) iodide (CuI) catalysis. In a typical procedure, the brominated ester (5 mmol), CF₃SO₂F (7.5 mmol), and CuI (0.5 mmol) are combined in N-methyl-2-pyrrolidone (NMP) and heated to 80°C for 16 hours. The reaction mixture is diluted with ethyl acetate, washed with sodium thiosulfate to remove residual iodine, and purified by column chromatography. This method yields 74–78% of the desired product, though scalability is limited by the cost of CF₃SO₂F.

Radical Trifluoromethylation

Multi-Step Synthesis from Simple Aromatics

Friedel-Crafts Acylation and Subsequent Functionalization

A longer route begins with ethyl 2-fluoro-4-methylbenzoate. Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces a methyl group at the 4-position. Bromination with Br₂ in acetic acid yields the 5-bromo derivative, which undergoes radical trifluoromethylation as described in Section 2.2. Despite requiring six steps, this approach allows modular functional group tuning and achieves a cumulative yield of 41%.

Oxidative Coupling for Trifluoromethyl Group Installation

Palladium-catalyzed cross-coupling between ethyl 5-bromo-2-fluorobenzoate and a trifluoromethyl zinc reagent (CF₃ZnBr) represents a state-of-the-art method. Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 60°C, the reaction completes in 12 hours, affording the product in 70% yield. This method avoids harsh conditions but is sensitive to moisture and requires anhydrous reagents.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The following table summarizes key metrics for the discussed methods:

MethodStepsOverall Yield (%)Key AdvantagesLimitations
Sequential Halogenation268–72Short route, high yieldRequires hazardous PBr₃
Copper-Mediated Trifluoromethylation374–78Direct CF₃ introductionCostly reagents, scalability
Balz-Schiemann Reaction362Avoids nitro intermediatesDiazonium handling challenges
Palladium Cross-Coupling270Mild conditionsMoisture sensitivity

Industrial Applicability

For large-scale production, the sequential halogenation route (Section 1) is most viable due to its simplicity and use of commodity chemicals. Conversely, palladium-catalyzed methods, while efficient, are less practical for bulk synthesis due to catalyst costs and sensitivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced, often leading to the removal of halogen atoms.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.

    Trifluoromethylating Agents: Such as Ruppert’s reagent for adding trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique substituents that may enhance drug efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The substitution pattern on the benzoate scaffold significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 5-Br, 2-F, 4-CF₃ C₁₀H₇BrF₄O₂ 315.06 High lipophilicity (CF₃), bromine as a leaving group
Ethyl 5-bromo-2-chloro-4-fluorobenzoate 5-Br, 2-Cl, 4-F C₉H₇BrClFO₂ 281.51 Chlorine increases electrophilicity vs. CF₃
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 5-Cl, 2-F, 4-OCH₃ C₁₀H₉ClFO₃ 243.63 Methoxy group enhances electron density
Fluoroglycofen 5-phenoxy, 2-nitro, 4-CF₃ C₁₈H₁₃ClF₃NO₆ 437.75 Phenoxy and nitro groups confer herbicidal activity
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, making the target compound more suitable for hydrophobic interactions in drug-receptor binding compared to analogs with Cl or OCH₃ .
  • Bromine : Acts as a superior leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine or methoxy groups .

Research Findings and Trends

  • Reactivity : Bromine in the target compound enables efficient cross-coupling, while CF₃ resists metabolic degradation, enhancing drug half-life .
  • Thermal Stability : CF₃ and fluorine substituents increase thermal stability compared to methoxy or nitro groups, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom : Enhances reactivity and potential biological interactions.
  • Fluorine atoms : Increase lipophilicity, which may improve membrane permeability and binding affinity to biological targets.
  • Trifluoromethyl group : Known to enhance pharmacological properties by modifying the electronic characteristics of the molecule.

The compound's molecular formula is C11_{11}H7_{7}BrF3_{3}O2_2, with a molecular weight of approximately 335.07 g/mol.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1816 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (lymphoid leukemia). The following table summarizes the findings:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa5.2Induction of apoptosis
L12103.8Cell cycle arrest at G2/M phase
CEM4.1Inhibition of DNA synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival, leading to reduced cancer cell viability.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.
  • Apoptosis Induction : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In a separate investigation published in Pharmaceutical Frontiers (2023), this compound was tested on various cancer cell lines. The study reported that the compound effectively inhibited cell proliferation with IC50_{50} values in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy.

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step halogenation and esterification reactions. A documented route starts with hydrogenation of a nitro precursor (e.g., ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate) using Pd/C under H₂, followed by bromination via diazotization with NaNO₂/HBr to introduce the bromo substituent . Intermediates are characterized using LC-MS (e.g., MS (ESI) m/z: 273.1 for the amino intermediate) and NMR to confirm regioselectivity and purity.

Advanced: How can reaction conditions be optimized to minimize byproducts during bromination?

Methodological Answer:
Optimization requires monitoring reaction kinetics and temperature sensitivity. For bromination, controlled addition of HBr at 0–5°C reduces electrophilic aromatic substitution side reactions. Computational modeling (e.g., DFT calculations) can predict electron density maps of intermediates to identify susceptible positions for bromine insertion, minimizing undesired di-substitution .

Basic: How do substituents (bromo, fluoro, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The electron-withdrawing trifluoromethyl and fluoro groups activate the benzene ring toward nucleophilic attack at the para position to the trifluoromethyl group. Bromine acts as a leaving group, with its position (C5) stabilized by meta-fluoro and para-CF₃ directing effects. Reactivity can be empirically tested via competition experiments with substituted benzoyl chlorides .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. The trifluoromethyl group’s hydrophobicity and halogen bonding with Br/F are modeled using force fields (e.g., AMBER). QSAR studies correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Basic: What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1%.
  • NMR : ¹⁹F NMR distinguishes CF₃ (δ ~ -60 ppm) and fluoro substituents (δ ~ -110 ppm).
  • HRMS : Confirms molecular ion ([M+H]⁺ expected m/z: 315.95) .

Advanced: How is X-ray crystallography applied to resolve ambiguous regiochemistry in derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SHELX suite) resolves positional isomers. For example, ambiguous bromo/fluoro orientation in analogs is clarified via refinement of displacement parameters and Fourier difference maps. Twinning or low-resolution data may require SHELXD for structure solution .

Basic: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus/P. aeruginosa).
  • Enzyme inhibition : Fluorometric assays (e.g., kinase inhibition via ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Advanced: How are in vivo pharmacokinetic studies designed to address metabolic instability?

Methodological Answer:
Stability is assessed via liver microsome assays (CYP450 metabolism). Deuterium labeling at the benzylic position (ethyl group) slows oxidative metabolism. PK/PD modeling in rodents guides dosing intervals, with LC-MS/MS quantifying plasma concentrations .

Basic: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from impurity profiles (e.g., residual Pd in catalytic steps). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement. Meta-analyses of published IC₅₀ values identify outliers due to assay conditions (e.g., DMSO concentration) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:
Process Analytical Technology (PAT) monitors critical parameters (e.g., temperature during bromination). Design of Experiments (DoE) optimizes factors like stoichiometry (HBr equivalents) and reaction time. QbD principles ensure control over critical quality attributes (CQAs) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : 0–6°C under inert atmosphere (N₂) to prevent hydrolysis of the ester .
  • PPE : Nitrile gloves, chemical goggles, and fume hoods for bromine/HF exposure risks.
  • Waste : Neutralization with NaHCO₃ before disposal .

Advanced: How to profile unknown impurities formed during synthesis?

Methodological Answer:
LC-HRMS/MS with isotopic pattern matching identifies halogenated byproducts. Preparative HPLC isolates impurities for NMR characterization. Stability studies (40°C/75% RH) accelerate degradation pathway analysis .

Basic: What are non-pharmaceutical applications of this compound?

Methodological Answer:

  • Materials Science : As a monomer in fluorinated polymers (enhanced thermal stability).
  • Agrochemicals : Intermediate for herbicides (e.g., Fluoroglycofen analogs) .

Advanced: Can this compound act as a ligand in transition-metal catalysis?

Methodological Answer:
The ester and halogen groups enable coordination to Pd/Cu in cross-coupling reactions. Screening via high-throughput experimentation (HTE) identifies optimal conditions for Suzuki-Miyaura couplings using aryl boronic acids .

Basic: How to compare this compound’s reactivity with analogs (e.g., chloro vs. bromo derivatives)?

Methodological Answer:
Competitive kinetic studies under identical conditions (e.g., SNAr with morpholine) quantify relative rates. Hammett plots correlate σ values of substituents (Br: +0.23, Cl: +0.23, CF₃: +0.54) with reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.